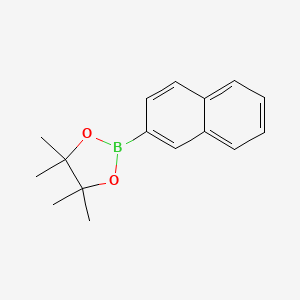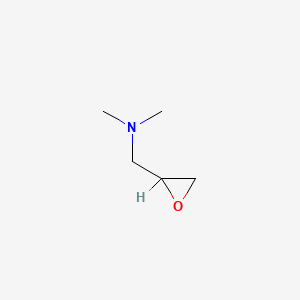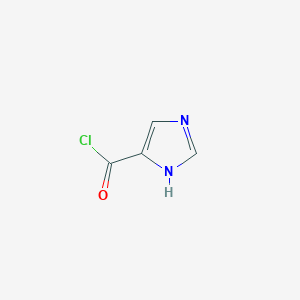
4,3'-Dimethoxybenzophenone
概要
説明
4,3’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, where two methoxy groups are attached to the benzene rings. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
The synthesis of 4,3’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to form an intermediate product, which is then reacted with a Lewis acid like AlCl3, ZnCl2, BF3, or polyphosphoric acid in an organic solvent such as dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene . This method is environmentally friendly and aligns with green chemistry principles.
化学反応の分析
4,3’-Dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
科学的研究の応用
4,3’-Dimethoxybenzophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving photoreactivity and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyestuffs, and as an ultraviolet absorbing additive in plastic products
作用機序
The mechanism of action of 4,3’-Dimethoxybenzophenone involves its ability to absorb ultraviolet light, making it useful as a UV filter. It interacts with molecular targets by forming stable complexes and undergoing photochemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
類似化合物との比較
4,3’-Dimethoxybenzophenone can be compared with other benzophenone derivatives such as:
4,4’-Dimethoxybenzophenone: Similar in structure but with methoxy groups at different positions.
4,4’-Dihydroxybenzophenone: Contains hydroxyl groups instead of methoxy groups.
4-Methoxybenzophenone: Has only one methoxy group. These compounds share similar properties but differ in their reactivity and applications due to the different functional groups and their positions on the benzene rings
特性
IUPAC Name |
(3-methoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUJSUIVBJPHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447741 | |
| Record name | 4,3'-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75731-44-1 | |
| Record name | (3-Methoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75731-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,3'-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


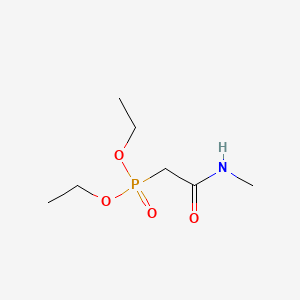
![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

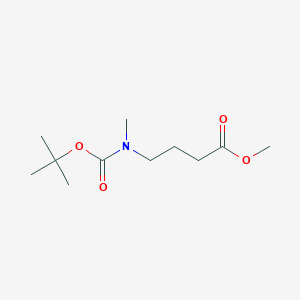
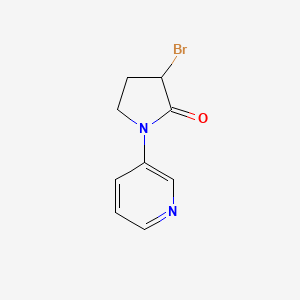
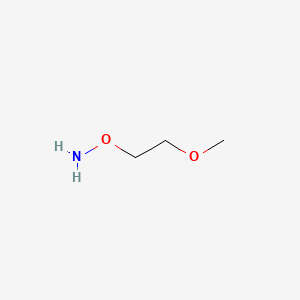
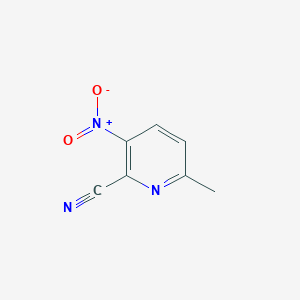
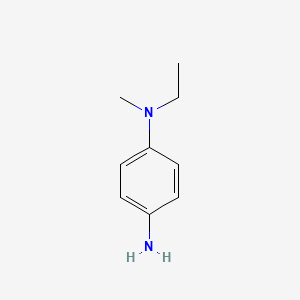
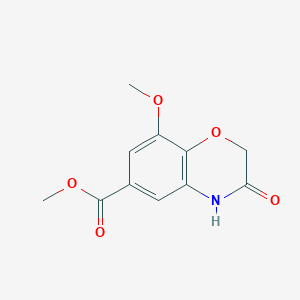
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
